molecular formula C18H24N4O3S2 B2865321 N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1286728-58-2

N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2865321
CAS No.: 1286728-58-2
M. Wt: 408.54
InChI Key: MSUQBWADECAMAG-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Scientific Research Applications

Antipsychotic Agents Development

Research has explored heterocyclic analogues of certain carboxamides as potential antipsychotic agents, focusing on their in vitro binding to dopamine and serotonin receptors and in vivo activities predictive of antipsychotic efficacy without significant extrapyramidal side effects (Norman et al., 1996).

Histamine H4 Antagonists for Asthma and Allergic Rhinitis

Bicyclic azole carboxamide derivatives, including those with a piperazine moiety, have been claimed as histamine H4 receptor antagonists, potentially useful in treating diseases such as asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Antidepressant Metabolism Study

A novel antidepressant, Lu AA21004, was investigated for its in vitro oxidative metabolism, revealing insights into its metabolic pathways and the enzymes involved. This type of research aids in understanding the pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).

Antiproliferative and Anti-HIV Activity

Compounds with the benzothiazole and piperazine structure have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and their potential anti-HIV activity, highlighting the therapeutic potential of such compounds in cancer and viral infections (Al-Soud et al., 2010).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising new chemotype for anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, with structure-activity relationship exploration leading to compounds showing potent in vitro activity (Pancholia et al., 2016).

Properties

IUPAC Name

N-cyclopentyl-4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-27(24,25)14-6-7-15-16(12-14)26-18(20-15)22-10-8-21(9-11-22)17(23)19-13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUQBWADECAMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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